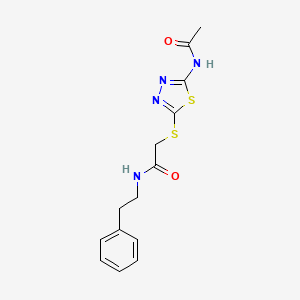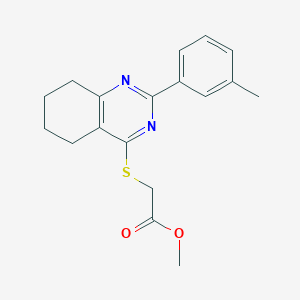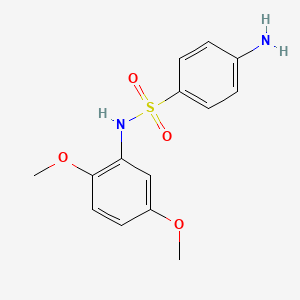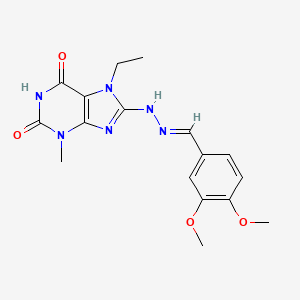
5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as SBE-β-CD, is a cyclic oligosaccharide that is widely used in scientific research. It is a water-soluble compound that is capable of forming inclusion complexes with a variety of molecules, including drugs, proteins, and lipids. SBE-β-CD has been shown to enhance the solubility, stability, and bioavailability of these molecules, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamideβ-CD is based on its ability to form inclusion complexes with other molecules. The hydrophobic cavity of the β-cyclodextrin molecule can accommodate a variety of hydrophobic molecules, allowing them to dissolve in water. This property is particularly useful for drugs that are poorly soluble in water, as it allows them to be more easily absorbed by the body.
Biochemical and Physiological Effects
5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamideβ-CD has been shown to have a low toxicity profile and is generally well-tolerated in animals and humans. It has been used in a variety of preclinical and clinical studies, with no significant adverse effects reported. However, it is important to note that the long-term effects of 5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamideβ-CD use are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamideβ-CD in lab experiments include its ability to improve the solubility and stability of poorly soluble drugs, as well as its ability to enhance the targeting and uptake of drugs by cells. However, there are also some limitations to the use of 5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamideβ-CD, including its high cost and the potential for interference with certain analytical techniques.
Orientations Futures
There are many potential future directions for research on 5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamideβ-CD. One area of interest is the development of new formulations for drug delivery, including the use of 5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamideβ-CD in combination with other excipients. Another area of research is the investigation of the long-term effects of 5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamideβ-CD use, particularly in the context of chronic diseases. Finally, there is also potential for the use of 5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamideβ-CD in other areas of research, such as the development of new diagnostic tools and the study of cellular signaling pathways.
Méthodes De Synthèse
5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamideβ-CD is synthesized through the reaction of β-cyclodextrin with 2,3-epoxypropylamine and sec-butylamine. The resulting product is then treated with ethyl chloroformate to form the carboxylic acid group. The synthesis of 5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamideβ-CD is a complex process that requires careful control of reaction conditions to ensure the desired product is obtained.
Applications De Recherche Scientifique
5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamideβ-CD has a wide range of applications in scientific research. It is commonly used as a solubilizing agent for poorly soluble drugs, allowing for more accurate dosing and improved bioavailability. 5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamideβ-CD is also used in the formulation of liposomal drug delivery systems, which can improve the targeting and uptake of drugs by cells.
Propriétés
IUPAC Name |
5-amino-N-butan-2-yl-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-7(3)12-10(15)8-6-9(11)14(5-2)13-8/h6-7H,4-5,11H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNLYRSCIHFPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NN(C(=C1)N)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methylthiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2611781.png)
![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B2611783.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2611784.png)
![N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611785.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2611786.png)





![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2611798.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2611801.png)